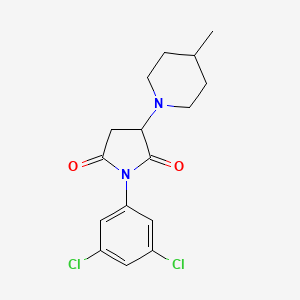![molecular formula C21H16BrClN2O2 B11536359 2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B11536359.png)
2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromine atom, a chlorobenzyl group, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 2-bromobenzoic acid with hydrazine hydrate to form 2-bromobenzohydrazide.
Condensation Reaction: The 2-bromobenzohydrazide is then reacted with 4-[(4-chlorobenzyl)oxy]benzaldehyde under acidic or basic conditions to form the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and catalysts such as palladium or copper.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or THF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products, such as carboxylic acids or aldehydes, depending on the reaction conditions.
Scientific Research Applications
2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that hydrazide derivatives can interact with various biological targets.
Medicine: Potential applications in drug development due to its ability to interact with biological macromolecules. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Used in the development of new materials and chemical products. Its unique structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of 2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can be compared with other hydrazide derivatives, such as:
2-bromo-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide: Similar structure but with a methyl group instead of a chlorine atom. This compound may have different reactivity and biological activity.
2-bromo-N’-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)benzohydrazide: Contains a fluorine atom instead of chlorine, which can affect its chemical properties and interactions.
2-bromo-N’-((E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene)benzohydrazide:
The uniqueness of 2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16BrClN2O2 |
|---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
2-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-20-4-2-1-3-19(20)21(26)25-24-13-15-7-11-18(12-8-15)27-14-16-5-9-17(23)10-6-16/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
XCCJHPVZTAKGOU-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
![3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536298.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide](/img/structure/B11536304.png)
![(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B11536308.png)

![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline}](/img/structure/B11536313.png)
![1-{2-[(E)-{2-[2-(azepan-1-ylsulfonyl)-4-nitrophenyl]hydrazinylidene}methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide](/img/structure/B11536318.png)
![N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11536324.png)

![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11536334.png)
![2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11536336.png)
![N-[(4Z)-1-(4-iodophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-methylaniline](/img/structure/B11536338.png)
